3-Hydroxyxanthone

Acetylcholinesterase inhibition Alzheimer's disease research Xanthone structure-activity relationship

3-Hydroxyxanthone (3-Hydroxy-xanthen-9-one, C₁₃H₈O₃, MW 212.20) is a monohydroxylated xanthone derivative bearing a single –OH substituent at the C-3 position of the dibenzo-γ-pyrone skeleton. First systematically evaluated by Madan et al.

Molecular Formula C13H8O3
Molecular Weight 212.20 g/mol
CAS No. 3722-51-8
Cat. No. B1336859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyxanthone
CAS3722-51-8
Molecular FormulaC13H8O3
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H
InChIKeyXCJHDJAODLKGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyxanthone (CAS 3722-51-8) – Monohydroxylated Xanthone Scaffold for Targeted Anti-Inflammatory and Cholinergic Research


3-Hydroxyxanthone (3-Hydroxy-xanthen-9-one, C₁₃H₈O₃, MW 212.20) is a monohydroxylated xanthone derivative bearing a single –OH substituent at the C-3 position of the dibenzo-γ-pyrone skeleton [1]. First systematically evaluated by Madan et al. (2002) alongside eight structural analogs [2], this compound has been profiled across anti-inflammatory, antiplatelet, acetylcholinesterase (AChE) inhibitory, and antioxidant assays, establishing a distinct structure-activity profile relative to its regioisomers and dihydroxylated counterparts.

Why 3-Hydroxyxanthone Cannot Be Casually Replaced by Other Hydroxyxanthones – Position Matters


Substituting 3-hydroxyxanthone with another hydroxyxanthone regioisomer or dihydroxylated analog without experimental re-validation is likely to produce divergent biological outcomes. A 2025 review of hydroxylated xanthones conclusively established that cardiovascular protective activity is governed by both the number and position of hydroxyl substituents, with the presence of an –OH at C-3 conferring significantly higher activity [1]. This positional dependency is directly demonstrated in AChE inhibition, where moving the hydroxyl from C-3 to C-1 reduces potency by approximately 65-fold [2]. Similarly, antiplatelet aggregation profiles diverge sharply among mono- and dioxygenated xanthones depending on hydroxyl substitution patterns [3]. These findings establish that 3-hydroxyxanthone possesses a pharmacophoric identity that is non-interchangeable with its positional isomers or more heavily hydroxylated derivatives.

3-Hydroxyxanthone (CAS 3722-51-8) – Head-to-Head Quantitative Differentiation Evidence


AChE Inhibition: ~65-Fold Superiority of 3-Hydroxyxanthone Over 1-Hydroxyxanthone – A Positional Selectivity Benchmark

In a direct head-to-head comparison within the same study, 3-hydroxyxanthone inhibited acetylcholinesterase (AChE) with an IC₅₀ of 2.4 µM, whereas its C-1 positional isomer 1-hydroxyxanthone exhibited an IC₅₀ of 157.47 µM, representing an approximately 65-fold difference in potency [1]. This value for 1-hydroxyxanthone is independently corroborated by Thongchai et al. (2014), who reported an IC₅₀ of 150.61 µM for the same compound [2]. Furthermore, 3-O-substituted derivatives of 3-hydroxyxanthone achieved IC₅₀ values ranging from 0.88 to 1.28 µM, demonstrating that the C-3 oxygen position serves as a productive derivatization handle for further potency enhancement [1].

Acetylcholinesterase inhibition Alzheimer's disease research Xanthone structure-activity relationship

Hydroxyl-Dependent vs. Methoxy-Abolished Anti-Inflammatory Activity in Human Endothelial Cells – The Free 3-OH Requirement

Madan et al. (2002) systematically compared 3-hydroxyxanthone (compound 2) against 3-methoxyxanthone (compound 7) and 1,3,7-trimethoxyxanthone (compound 8) in NADPH-catalyzed liver microsomal lipid peroxidation and TNF-α-induced ICAM-1 expression assays on HUVECs [1]. Hydroxyxanthones, including 3-hydroxyxanthone, demonstrated potent inhibitory effects on both endpoints, whereas the corresponding methoxy-substituted xanthones showed markedly reduced or abolished activity. This establishes that the free phenolic –OH at C-3 is essential for anti-inflammatory activity in endothelial cells; methylation to 3-methoxyxanthone (CAS 3722-54-1) destroys this activity. The study further demonstrated that 3-hydroxyxanthone reduced ICAM-1 expression in a concentration-dependent manner, providing endothelial protection relevant to atherosclerosis and chronic inflammatory disease models [1].

Endothelial inflammation ICAM-1 expression Lipid peroxidation inhibition

Antiplatelet Aggregation: Dual Agonist Inhibition Profile Distinguishes 3-Hydroxyxanthone from Regioisomeric Dihydroxyxanthones

Lin et al. (1993) evaluated the antiplatelet effects of mono- and dioxygenated xanthones against arachidonate- and collagen-induced platelet aggregation [1]. 3-Hydroxyxanthone exhibited potent antiplatelet effects on both arachidonate-induced and collagen-induced aggregation. In contrast, 3,5-dihydroxyxanthone and its diacetate showed potent antiplatelet effects selectively on arachidonate-induced aggregation only, while 3,6-dihydroxyxanthone and its diacetate similarly exhibited a restricted arachidonate-selective profile. This qualitative selectivity difference demonstrates that the monohydroxylated 3-hydroxyxanthone possesses a broader antiplatelet inhibition profile than specific regioisomeric dihydroxyxanthones, which lose collagen-pathway activity.

Antiplatelet aggregation Thrombosis research Arachidonic acid pathway

Cytotoxicity Window: Low Antiproliferative Activity Against COLO 320 Cells Enables Selective Anti-Inflammatory Profiling

3-Hydroxyxanthone demonstrates an IC₅₀ > 200 µM against COLO 320 human colorectal adenocarcinoma cells after 48 h by CCK-8 assay, indicating very low antiproliferative activity in this cell line . By comparison, the dihydroxylated analog 1,3-dihydroxyxanthone exhibits significantly stronger anticancer activity, with IC₅₀ values of 86 µM (0.086 mM) against HeLa cervical cancer cells and 114 µM (0.114 mM) against WiDr colorectal cancer cells, with selectivity index values of 2.690–3.591 [1]. The ~2.3-fold or greater difference in potency indicates that adding a second hydroxyl group at C-1 substantially increases cytotoxicity. This positions 3-hydroxyxanthone as a more suitable tool compound for anti-inflammatory or endothelial protection studies where low inherent cytotoxicity is desirable, whereas 1,3-dihydroxyxanthone is better suited for anticancer screening programs.

Cytotoxicity profiling Selectivity window COLO 320 colorectal cancer

UV Spectroscopic Identification: 355 nm Diagnostic Band for 3-Hydroxyxanthones Enables Distinction from Decomposition-Prone o- and p-Dihydroxy Analogs

A foundational methods study on the structural investigation of xanthones established that 3-hydroxyxanthones are characterized by an intense absorption band around 355 nm that appears in the presence of sodium hydroxide, providing a clear spectroscopic handle for identification [1]. Critically, ortho- and para-dihydroxyxanthones undergo decomposition under these same alkaline conditions, with the reaction rate depending on substituent position. This differential stability under alkaline UV-Vis conditions offers a practical, non-biological method for distinguishing 3-hydroxyxanthone from its o- and p-dihydroxy analogs during quality control, identity verification, or purity assessment in procurement workflows.

UV-Vis spectroscopy Xanthone structural elucidation Quality control

3-Hydroxyxanthone (CAS 3722-51-8) – Evidence-Linked Research and Industrial Application Scenarios


Alzheimer's Disease and Cholinergic Signaling Research – High-Potency AChE Inhibitor Screening

With an AChE IC₅₀ of 2.4 µM, 3-hydroxyxanthone serves as a moderately potent, synthetically tractable starting scaffold for developing AChE inhibitors. Its ~65-fold potency advantage over 1-hydroxyxanthone makes it the preferred monohydroxyxanthone for cholinergic target screening. The C-3 hydroxyl further permits O-substitution to generate derivatives with IC₅₀ values down to 0.88 µM [1]. Research programs focused on Alzheimer's disease drug discovery should procure 3-hydroxyxanthone as the monohydroxylated reference standard rather than its 1-hydroxy positional isomer.

Endothelial Inflammation and Atherosclerosis Model Development

3-Hydroxyxanthone's demonstrated inhibition of NADPH-catalyzed lipid peroxidation and TNF-α-induced ICAM-1 expression in HUVECs, combined with its low cytotoxicity (IC₅₀ > 200 µM against COLO 320 cells), positions it as a valuable tool compound for studying endothelial inflammation mechanisms without confounding antiproliferative effects [2]. Laboratories modeling atherosclerosis, vascular inflammation, or leukocyte adhesion should select 3-hydroxyxanthone over dihydroxylated analogs when a wide selectivity window is required.

Platelet Aggregation and Antithrombotic Research – Dual-Pathway Inhibition

The dual inhibition of arachidonate- and collagen-induced platelet aggregation distinguishes 3-hydroxyxanthone from regioisomeric dihydroxyxanthones such as 3,5- and 3,6-dihydroxyxanthone, which are restricted to arachidonate-pathway activity [3]. Thrombosis and cardiovascular research groups investigating multi-pathway antiplatelet mechanisms should use 3-hydroxyxanthone as the reference monohydroxylated xanthone scaffold rather than these more limited dihydroxy analogs.

Analytical Reference Standard and QC Identity Verification via UV Spectroscopy

The characteristic 355 nm absorption band under alkaline conditions provides a rapid, instrumentally accessible method for identity confirmation of 3-hydroxyxanthone, and for distinguishing it from decomposition-prone o- and p-dihydroxyxanthones [4]. This spectroscopic signature is directly applicable in pharmaceutical QC laboratories, chemical procurement verification workflows, and academic settings where batch-to-batch identity confirmation is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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